![molecular formula C11H22N2 B12273682 10-Propyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12273682.png)
10-Propyl-3,10-diazabicyclo[4.3.1]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Propyl-3,10-diazabicyclo[431]decane is a bicyclic organic compound with the molecular formula C11H22N2 It is characterized by a diazabicyclo structure, which includes two nitrogen atoms within a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propyl-3,10-diazabicyclo[4.3.1]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a propyl group attached. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
10-Propyl-3,10-diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicyclo compounds.
Applications De Recherche Scientifique
10-Propyl-3,10-diazabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 10-Propyl-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. The nitrogen atoms within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may act as an enzyme inhibitor or receptor modulator, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Methyl-8,10-diazabicyclo[4.3.1]decane: Similar structure but with a methyl group instead of a propyl group.
10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one: Contains a ketone functional group at the fourth position.
Uniqueness
10-Propyl-3,10-diazabicyclo[4.3.1]decane is unique due to its specific propyl substitution, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and industrial applications .
Propriétés
Formule moléculaire |
C11H22N2 |
|---|---|
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
10-propyl-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C11H22N2/c1-2-8-13-10-4-3-5-11(13)9-12-7-6-10/h10-12H,2-9H2,1H3 |
Clé InChI |
DOVYTTBYZNUSOX-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2CCCC1CNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6](/img/structure/B12273600.png)

![Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)](/img/structure/B12273609.png)
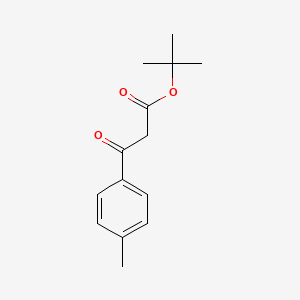
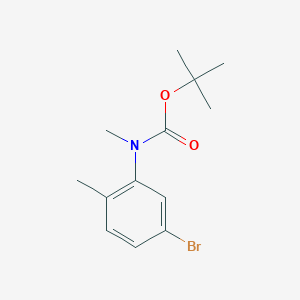

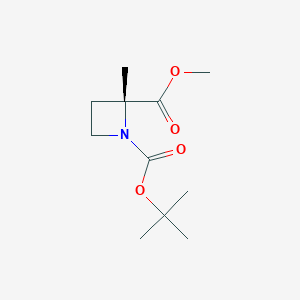
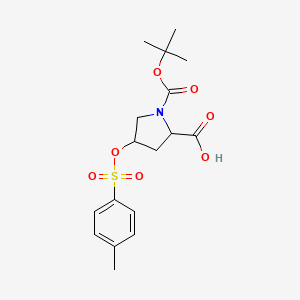

![N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12273650.png)

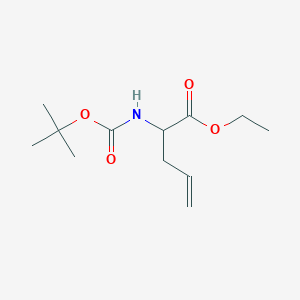
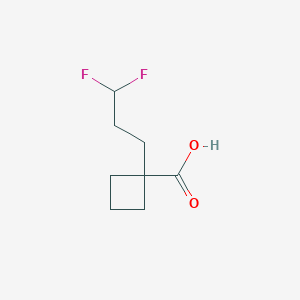
![7-methoxy-3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12273700.png)
